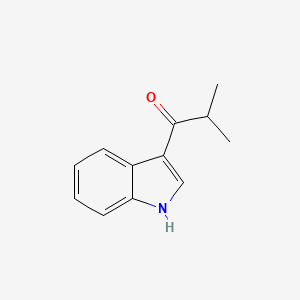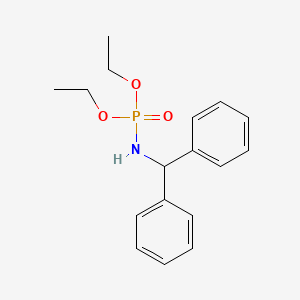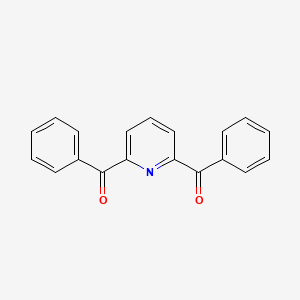![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/new.no-structure.jpg)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the class of pyrimidopteridines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to a pteridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone can be achieved through a one-step microwave-assisted reaction. This method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . The reaction conditions are optimized to achieve high yields and eco-friendly synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that can be adapted for industrial applications. The use of microwave irradiation offers advantages such as shorter reaction times and reduced energy consumption.
化学反应分析
Types of Reactions
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
Pteridine: A parent compound with a similar bicyclic structure.
Xanthine: Another heterocyclic compound with biological activity.
Lumazine: A compound with a similar ring system and biological significance.
Uniqueness
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is unique due to its specific substitution pattern and the presence of multiple functional groups that confer diverse reactivity and biological activity
属性
CAS 编号 |
5807-13-6 |
|---|---|
分子式 |
C8H4N6O4 |
分子量 |
248.16 g/mol |
IUPAC 名称 |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI 键 |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
规范 SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


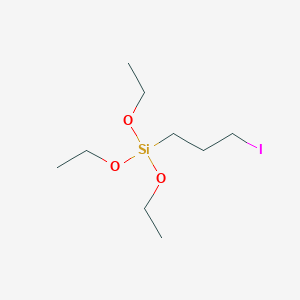
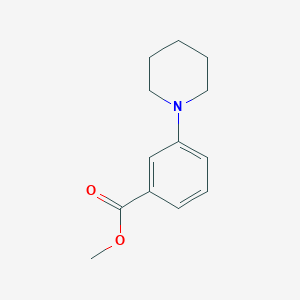
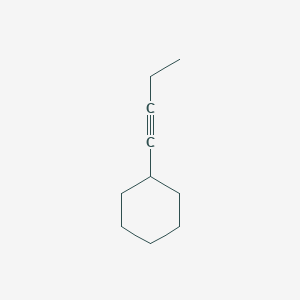
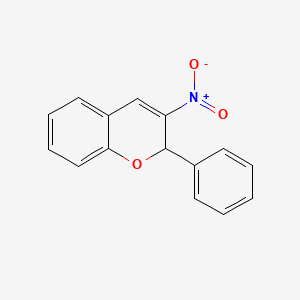
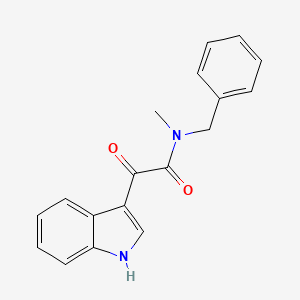
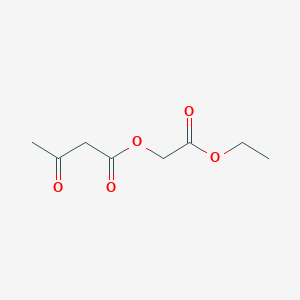
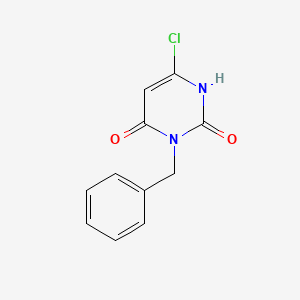

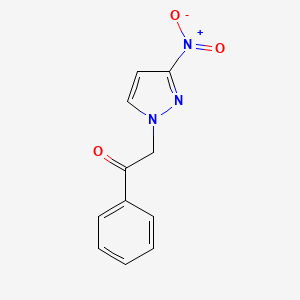
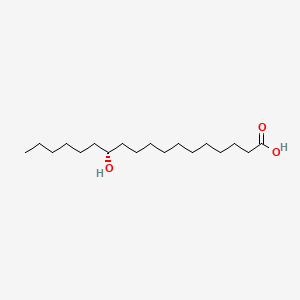
![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
